![molecular formula C19H23N5O B249545 (3-METHYLBUTYL)({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE](/img/structure/B249545.png)
(3-METHYLBUTYL)({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-METHYLBUTYL)({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a tetrazole ring, a phenyl group, and a benzylamine moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-METHYLBUTYL)({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE typically involves multiple steps, starting with the preparation of the tetrazole ring. The tetrazole ring can be synthesized through the cyclization of nitriles with azides under acidic conditions. The phenyl group is then introduced via a Friedel-Crafts acylation reaction. The final step involves the coupling of the tetrazole-phenyl intermediate with the benzylamine moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
(3-METHYLBUTYL)({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
(3-METHYLBUTYL)({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3-METHYLBUTYL)({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (3-METHYLBUTYL)({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE
- (3-methylbutyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}amine
- (3-methylbutyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]ethyl}amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring and the benzylamine moiety allows for versatile chemical modifications and potential interactions with a wide range of biological targets.
Properties
Molecular Formula |
C19H23N5O |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-methyl-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]butan-1-amine |
InChI |
InChI=1S/C19H23N5O/c1-15(2)11-12-20-14-16-7-6-10-18(13-16)25-19-21-22-23-24(19)17-8-4-3-5-9-17/h3-10,13,15,20H,11-12,14H2,1-2H3 |
InChI Key |
KYBRVWURDAAHFO-UHFFFAOYSA-N |
SMILES |
CC(C)CCNCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3 |
Canonical SMILES |
CC(C)CCNCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide](/img/structure/B249467.png)
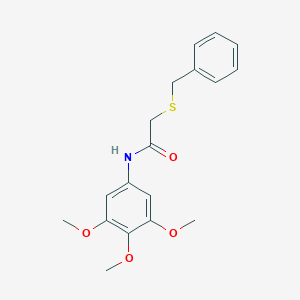
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide](/img/structure/B249470.png)
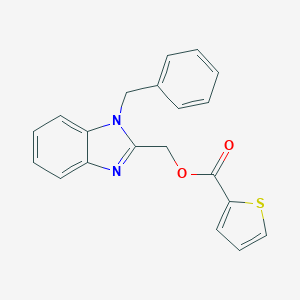
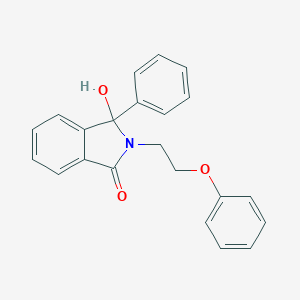
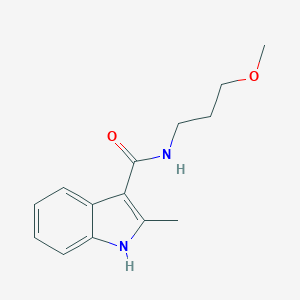
![2-{[2-(4-Acetylanilino)-2-oxoethyl]sulfanyl}nicotinic acid](/img/structure/B249477.png)
![(4-allyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)(phenyl)methanol](/img/structure/B249480.png)
![3-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B249483.png)
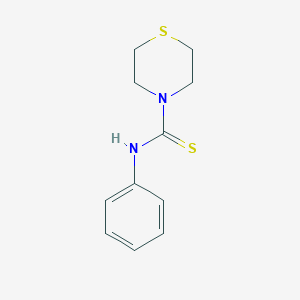
![ETHYL 4-[(1-ADAMANTYLAMINO)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B249489.png)
![2-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B249491.png)
![2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide](/img/structure/B249492.png)
![1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B249493.png)
